
2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several biological processes.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds incorporating sulfamoyl moieties, similar to 2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, have been synthesized for potential use as antimicrobial agents. Studies have shown that these compounds, including cyanoacetamides and their heterocyclic derivatives, exhibit significant antibacterial and antifungal activities (Darwish et al., 2014).
Applications in Cancer Detection
Certain derivatives of indoles with sulfonate groups have been developed for use in cancer detection. For example, a water-soluble near-infrared dye derivative of indole was synthesized for optical imaging in cancer detection, demonstrating the potential of such compounds in molecular-based beacons for identifying cancerous cells (Pham et al., 2005).
Heterocyclic Derivative Synthesis
This compound and its related compounds are also useful in synthesizing various heterocycles. The versatile nature of these compounds allows for the formation of diverse structures, contributing to advances in heterocyclic chemistry (Slaett et al., 2005).
Role in 5-HT1D Receptor Agonist Properties
Indole derivatives, including those with sulfonamide or sulfonyl groups, have been found to exhibit properties as 5-HT1D receptor agonists. This discovery has implications in the field of medicinal chemistry, particularly in the development of compounds targeting serotonin receptors (Barf et al., 1996).
Development of Bioactive Compounds
The structural versatility of indole derivatives like this compound facilitates the synthesis of bioactive compounds. These compounds have shown potential in various biological activities, including enzyme inhibition and antibacterial properties (Irshad et al., 2014).
Propiedades
IUPAC Name |
2-[3-(cyanomethylsulfonyl)indol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-18(4-2)16(20)12-19-11-15(23(21,22)10-9-17)13-7-5-6-8-14(13)19/h5-8,11H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYRLISODQGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)
![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)
![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)
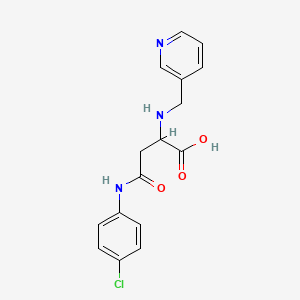
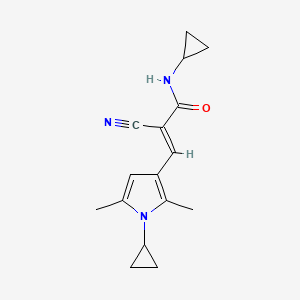
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
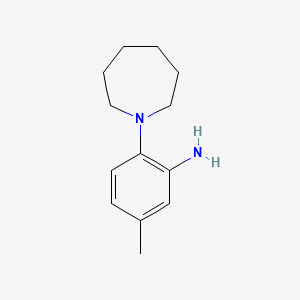
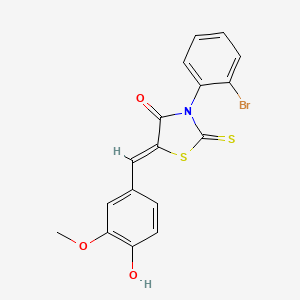
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2476050.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)
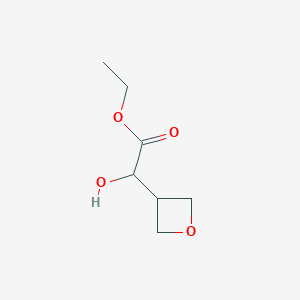
![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)